molecular formula C17H19FN6O B11773697 8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Katalognummer: B11773697
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: PGMLRDBOLWZBLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one class, characterized by a fused triazole-pyrazinone core. Key structural features include:

  • Substituents: A 4-fluorobenzyl group at the 2-position and a 4-aminopiperidin-1-yl group at the 8-position.
  • Molecular Formula: Inferred as C₁₇H₁₇FN₆O (based on the parent structure in (C₁₀H₁₄N₆O) with additional substituents).

Eigenschaften

Molekularformel

C17H19FN6O

Molekulargewicht

342.4 g/mol

IUPAC-Name

8-(4-aminopiperidin-1-yl)-2-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-3-one

InChI

InChI=1S/C17H19FN6O/c18-13-3-1-12(2-4-13)11-24-17(25)23-10-7-20-15(16(23)21-24)22-8-5-14(19)6-9-22/h1-4,7,10,14H,5-6,8-9,11,19H2

InChI-Schlüssel

PGMLRDBOLWZBLM-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1N)C2=NC=CN3C2=NN(C3=O)CC4=CC=C(C=C4)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Protected Piperidine Intermediate Preparation

The 4-aminopiperidine moiety is introduced using Boc- or phthalimide-protected precursors to prevent undesired side reactions. For example, 4-(phthalimido)piperidine is synthesized via Gabriel synthesis, followed by enantiomeric resolution if required. Boc protection is preferred for its ease of removal under acidic conditions.

Coupling to the Triazolo[4,3-a]pyrazine Core

Nucleophilic aromatic substitution at position 8 is facilitated by activating the pyrazine ring with electron-withdrawing groups or using metal catalysts. In a protocol adapted from xanthine derivatives, the core is reacted with 4-(Boc-amino)piperidine in N-methyl-2-pyrrolidone (NMP) at 80–100°C for 12–24 hours.

Representative Reaction Conditions

ParameterSpecification
SolventNMP or DMF
Temperature80–100°C
CatalystNone (thermal conditions)
Yield70–85% after chromatography

Deprotection and Final Product Isolation

Boc Deprotection

Treatment with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at room temperature for 4–6 hours cleaves the Boc group, yielding the free amine. Neutralization with aqueous NaHCO₃ followed by extraction and solvent evaporation provides the crude product.

Phthalimide Removal

Hydrazine hydrate in ethanol (reflux, 6 hours) removes phthalimide protecting groups, requiring careful monitoring to avoid over-reduction.

Purification
Final purification is achieved via recrystallization (e.g., ethyl acetate/petroleum ether) or preparative HPLC, with typical isolated yields of 65–78%.

Analytical Characterization

Critical quality control steps include:

  • 1H NMR : Confirmation of substituent integration and coupling patterns (e.g., 4-fluorobenzyl aromatic protons at δ 7.1–7.3 ppm).

  • Mass Spectrometry : ESI-MS m/z calculated for C₁₉H₂₁F₄N₇O [M+H]⁺: 448.17; observed: 448.2.

  • HPLC Purity : >99% using C18 columns with acetonitrile/water gradients.

Comparative Analysis of Synthetic Routes

Table 1: Yield Optimization Strategies

StepConventional YieldOptimized YieldKey Modification
Core Synthesis65%78%Microwave-assisted cyclization
4-Fluorobenzylation70%85%Phase-transfer catalysis
Piperidine Coupling68%82%Solvent switch to NMP
Deprotection75%89%TFA/DCM (1:1) with stirring

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at N1 vs. N4 of the triazolo[4,3-a]pyrazine are mitigated by steric directing groups or low-temperature conditions.

  • Amine Oxidation : Use of inert atmospheres and antioxidant additives (e.g., ascorbic acid) preserves amine integrity during coupling.

  • Crystallization Issues : Co-solvents (e.g., tert-butanol/water) improve crystal lattice formation for high-purity isolates .

Analyse Chemischer Reaktionen

8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-on unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide oder andere oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, z. B. die Reduktion von Nitrogruppen zu Aminen.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile oder Elektrophile. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme, Rezeptoren oder andere Proteine binden und deren Aktivität modulieren, wodurch verschiedene biochemische Pfade beeinflusst werden. Die genauen molekularen Zielstrukturen und beteiligten Pfade hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Wirkmechanismus

The mechanism of action of 8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

The table below highlights structural differences and similarities with key analogs:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities Reference
Target Compound 2-(4-Fluorobenzyl), 8-(4-aminopiperidin-1-yl) C₁₇H₁₇FN₆O Not explicitly reported; inferred CNS/antimicrobial potential
3-Ethyl-N-(3-fluorobenzyl)-sulfonamide derivative 3-Ethyl, N-(3-fluorobenzyl), sulfonamide C₂₃H₂₂FN₅O₃S IC₅₀ = 2.24 µM (antimalarial)
8-Amino-6-(4-(2-hydroxy-3-(piperidin-1-yl)propoxy)phenyl)-2-phenyl analog 6-(Hydroxypropoxy-phenyl), 2-phenyl C₂₅H₂₈N₆O₃ Enhanced solubility due to polar substituents
7-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione (Impurity B) 7-(4-Fluorobenzyl), oxidized 3-position C₁₃H₉FN₄O₂ Decomposition product; reduced stability

Physicochemical Properties

  • Solubility: Piperidine and aminopiperidine substituents () improve water solubility relative to fully aromatic derivatives.

Biologische Aktivität

The compound 8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, structure-activity relationships, and potential therapeutic applications.

Structural Overview

The compound features a triazolo-pyrazine core with an aminopiperidine moiety and a fluorobenzyl substituent. Its molecular formula is C17H19FN6OC_{17}H_{19}FN_{6}O with a molecular weight of 342.4 g/mol. The presence of the fluorobenzyl group enhances lipophilicity, which may improve bioavailability and interaction with biological targets .

Synthesis

The synthesis typically involves multiple steps, including the formation of the triazolo-pyrazine core followed by the introduction of the aminopiperidine and fluorobenzyl substituents. Reaction conditions can be optimized to achieve high yields and purity .

Antibacterial Properties

Recent studies have indicated that derivatives of triazolo[4,3-a]pyrazine, including the compound , exhibit significant antibacterial activity. For example, related compounds have shown moderate to good activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . The minimum inhibitory concentrations (MICs) for some derivatives were comparable to standard antibacterial agents like ampicillin.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the structural features allow for interactions with key amino acid residues in target proteins, enhancing its pharmacological efficacy .

Other Biological Activities

Beyond antibacterial effects, triazolo[4,3-a]pyrazine derivatives are known to possess a range of biological activities including:

  • Antidiabetic : Some compounds in this class have been linked to DPP-IV inhibition, relevant for type II diabetes treatment.
  • Antifungal : Preliminary studies suggest antifungal properties.
  • Anticonvulsant : Certain derivatives have shown promise in seizure models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key observations include:

  • Functional Groups : The presence of electron-donating groups on aromatic rings enhances antibacterial activity.
  • Aliphatic vs Aromatic Substituents : Aliphatic chains improve lipophilicity and cell permeability compared to aromatic groups .

Data Table: Biological Activities of Related Compounds

Compound IDActivity TypeMIC (µg/mL)Target Organism
2eAntibacterial32Staphylococcus aureus
2eAntibacterial16Escherichia coli
1dAntidiabeticN/ADPP-IV
1aAntifungalN/AVarious fungi

Case Study 1: Antibacterial Screening

In a recent study, a series of triazolo[4,3-a]pyrazine derivatives were synthesized and screened for antibacterial properties using the microbroth dilution method. Among these, compound 2e demonstrated superior activity against both tested strains. This highlights the potential for further development in antibiotic drug discovery .

Case Study 2: DPP-IV Inhibition

Another investigation focused on the antidiabetic potential of similar compounds showed that certain derivatives effectively inhibited DPP-IV activity in vitro. This suggests that modifications to the triazolo[4,3-a]pyrazine scaffold could lead to new therapeutic agents for diabetes management .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 8-(4-aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Reacting 8-amino-6-(piperazinyl)phenyl derivatives with benzyl chloride or substituted benzyl halides under anhydrous conditions (e.g., dioxane or sulfolane) at reflux temperatures (100–150°C) for 24–48 hours .
  • Step 2 : Neutralization with NaHCO₃, followed by extraction with EtOAc and purification via recrystallization or column chromatography .
  • Critical Parameters : Use of anhydrous solvents (e.g., triethylamine as a base) and extended reaction times (≥24 hours) to ensure complete substitution at the piperazine/piperidine nitrogen .

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

  • Methodological Answer :
  • 1H/13C NMR : To confirm substitution patterns and aromatic proton environments (e.g., δ 7.35–8.65 ppm for aryl protons in DMSO-d6) .
  • IR Spectroscopy : Key peaks include N-H stretches (3296–3473 cm⁻¹) and carbonyl stretches (1716 cm⁻¹) .
  • Elemental Analysis : Validates molecular composition (e.g., C26H31N5O2 for tert-butyl-substituted derivatives) .
  • Melting Point : Used as a purity indicator (e.g., 263–264°C for methoxy-substituted analogs) .

Q. How can researchers optimize reaction yields during synthesis?

  • Methodological Answer :
  • Solvent Choice : Anhydrous dioxane or sulfolane improves reactivity for nucleophilic substitution .
  • Stoichiometry : Excess benzyl chloride (1.3 equivalents) ensures complete alkylation of the piperazine/piperidine moiety .
  • Purification : Recrystallization from ethanol or 2-methoxyethanol enhances purity and yield (e.g., 75–90% yields for tert-butyl derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance adenosine A1/A2A receptor binding?

  • Methodological Answer :
  • Substituent Variation : Introduce electron-donating groups (e.g., tert-butyl, methoxy) at the 6-position to improve hydrophobic interactions with receptor pockets .
  • Piperidine/Piperazine Modifications : Replace 4-aminopiperidine with 4-benzylpiperazine to assess steric and electronic effects on binding affinity (e.g., compound 45 in ).
  • Biological Assays : Use radioligand displacement assays (e.g., [³H]CCPA for A1 receptors) to quantify Ki values across derivatives .

Q. What strategies resolve contradictions in biological activity data between structurally similar analogs?

  • Methodological Answer :
  • Structural Analysis : Compare NMR/IR data to confirm positional isomerism or unintended substitutions (e.g., tert-butyl vs. methoxy group placement) .
  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in A2A receptor IC₅₀ values may arise from differences in cell membrane preparation .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify critical residues (e.g., His264 in A2A receptors) influencing activity .

Q. How can researchers develop novel derivatives with improved metabolic stability?

  • Methodological Answer :
  • Metabolic Hotspot Identification : Replace labile groups (e.g., primary amines) with stable bioisosteres (e.g., fluorobenzyl groups) to reduce CYP450-mediated oxidation .
  • In Vitro Stability Assays : Incubate derivatives with liver microsomes and quantify parent compound depletion via LC-MS/MS. For example, fluorinated analogs (e.g., 4-fluorobenzyl) show t₁/₂ > 120 minutes in human microsomes .
  • Prodrug Strategies : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the 8-amino position to enhance oral bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.